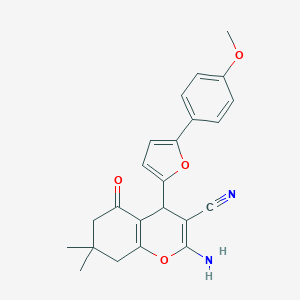
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to modulate the expression of several pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of pro-inflammatory cytokines. In vivo studies have also shown its potential as an anticancer agent, with significant tumor growth inhibition observed in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments is its broad spectrum of pharmacological activities. This makes it a promising lead molecule for the development of drugs targeting multiple diseases. However, the compound's low solubility in water and poor bioavailability may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. One potential direction is the development of novel drug candidates based on this compound. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to explore its potential as a therapeutic agent for various diseases and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves the reaction of 2-chloro-6,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile with sodium borohydride in the presence of acetic acid. The reaction proceeds via reduction of the carbonyl group to an alcohol, followed by cyclization to form the quinoline ring. This method has been reported to yield the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in drug development. It has been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. Several studies have demonstrated the potential of this compound as a lead molecule for the development of novel drugs.
Propiedades
Fórmula molecular |
C12H13ClN2 |
|---|---|
Peso molecular |
220.7 g/mol |
Nombre IUPAC |
2-chloro-6,6-dimethyl-7,8-dihydro-5H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H13ClN2/c1-12(2)4-3-10-8(6-12)5-9(7-14)11(13)15-10/h5H,3-4,6H2,1-2H3 |
Clave InChI |
AEEXZGTUHXELHF-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(C1)C=C(C(=N2)Cl)C#N)C |
SMILES canónico |
CC1(CCC2=NC(=C(C=C2C1)C#N)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(4-Methylbenzylidene)-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285887.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)